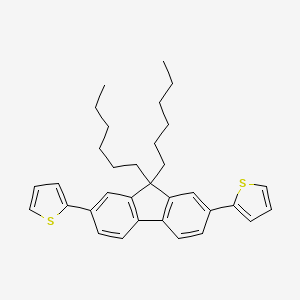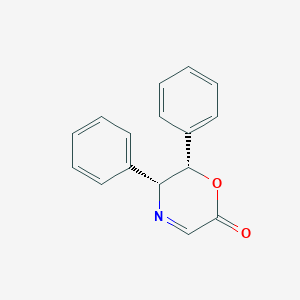
Ethyl tetradec-11-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl tetradec-11-enoate is an organic compound with the molecular formula C16H30O2. It is an ester derived from the reaction of ethanol and tetradec-11-enoic acid. This compound is characterized by its long carbon chain and a double bond located at the 11th position, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl tetradec-11-enoate can be synthesized through esterification reactions. One common method involves the reaction of tetradec-11-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where tetradec-11-enoic acid and ethanol are continuously fed into the system, and the ester product is continuously removed. This method enhances efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl tetradec-11-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride for ester reduction.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Ethyl tetradec-11-enoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including polymers and surfactants.
Biology: It is used in the study of lipid metabolism and as a model compound for understanding ester hydrolysis.
Medicine: Research into its potential as a drug delivery agent due to its ability to form micelles and other self-assembled structures.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism by which ethyl tetradec-11-enoate exerts its effects depends on the specific application. In biological systems, it can interact with enzymes involved in lipid metabolism, such as esterases, which hydrolyze the ester bond to release ethanol and tetradec-11-enoic acid. These interactions can influence various metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
- Ethyl tetradec-9-enoate
- Ethyl tetradec-7-enoate
- Ethyl dodecanoate
Comparison: Ethyl tetradec-11-enoate is unique due to the position of its double bond, which can influence its reactivity and the types of products formed in chemical reactions. Compared to ethyl tetradec-9-enoate and ethyl tetradec-7-enoate, the double bond at the 11th position may result in different steric and electronic effects, affecting its behavior in synthetic and biological applications.
Propiedades
Número CAS |
180251-96-1 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
ethyl tetradec-11-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h5-6H,3-4,7-15H2,1-2H3 |
Clave InChI |
APRBSIPCKVBNFF-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCCCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)

![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)


